molecular formula C8H7BrN2O B15362667 6-(Bromomethyl)benzo[d]oxazol-2-amine

6-(Bromomethyl)benzo[d]oxazol-2-amine

Cat. No.: B15362667
M. Wt: 227.06 g/mol
InChI Key: PZQWVDFMNCJGNM-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]oxazol-2-amine is a chemical compound characterized by a bromomethyl group attached to the benzo[d]oxazole ring system. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzo[d]oxazole-2-amine as the core structure.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) under reflux conditions.

Industrial Production Methods:

  • Scale-Up: The synthetic route is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality and yield.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in aqueous or organic solvents.

  • Reduction: LiAlH₄, in ether or THF.

  • Substitution: Nucleophiles like NH₃, ROH, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Benzo[d]oxazole-2-carboxylic acid.

  • Reduction: 6-(Methyl)benzo[d]oxazol-2-amine.

  • Substitution: Various substituted benzo[d]oxazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Bromomethyl)benzo[d]oxazol-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 6-(Bromomethyl)nicotinaldehyde

  • Benzyl bromide

  • Bromothymol blue

This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements in chemistry, biology, medicine, and industry.

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Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-(bromomethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7BrN2O/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2,(H2,10,11)

InChI Key

PZQWVDFMNCJGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC(=N2)N

Origin of Product

United States

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